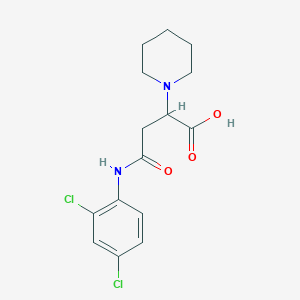
Acide 4-((2,4-dichlorophényl)amino)-4-oxo-2-(pipéridin-1-yl)butanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, an amino group, a piperidine ring, and a butanoic acid moiety
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. The dichlorophenyl and piperidine moieties are common in many pharmacologically active compounds, suggesting possible applications in treating neurological disorders or as anti-inflammatory agents.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The process begins with the chlorination of aniline to produce 2,4-dichloroaniline.
Amidation Reaction: The 2,4-dichloroaniline is then reacted with a suitable acylating agent to form the corresponding amide.
Piperidine Introduction: The amide is further reacted with piperidine under controlled conditions to introduce the piperidine ring.
Final Acid Formation: The final step involves the oxidation of the intermediate to form the butanoic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Catalysts and solvents are selected to optimize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are employed in substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism by which 4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid exerts its effects depends on its interaction with molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring may engage in hydrogen bonding or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(morpholin-1-yl)butanoic acid: Similar structure but with a morpholine ring instead of piperidine.
4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
The presence of the piperidine ring in 4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid distinguishes it from its analogs, potentially offering different pharmacokinetic and pharmacodynamic properties. The dichlorophenyl group also contributes to its unique reactivity and interaction profile.
This detailed overview provides a comprehensive understanding of 4-((2,4-Dichlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
4-(2,4-dichloroanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-10-4-5-12(11(17)8-10)18-14(20)9-13(15(21)22)19-6-2-1-3-7-19/h4-5,8,13H,1-3,6-7,9H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZXDAVDIVSCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
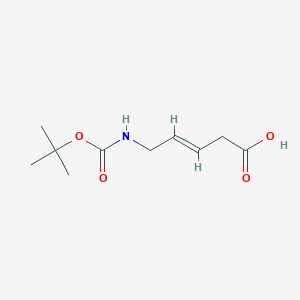
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2478494.png)
![Methyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2478495.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2478496.png)
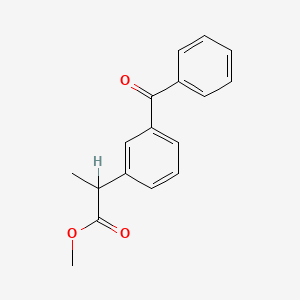
![2-Methoxy-4-[(e)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B2478501.png)
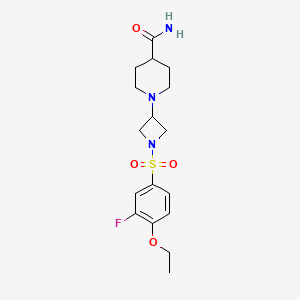
![2-Phenyl-5-(pyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2478503.png)
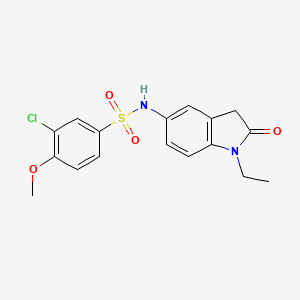
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2478506.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2478507.png)
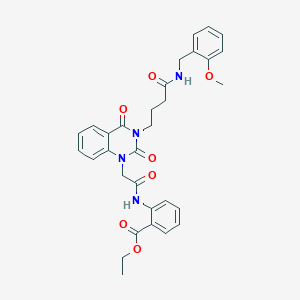
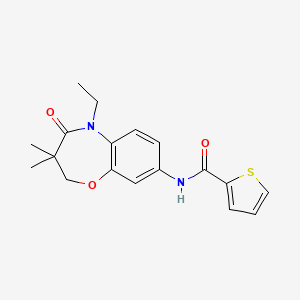
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478513.png)
